An In-depth Technical Guide to Pyridin-4-ol-d5: Chemical Properties, Structure, and Experimental Considerations
An In-depth Technical Guide to Pyridin-4-ol-d5: Chemical Properties, Structure, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-ol-d5 is the deuterated isotopologue of Pyridin-4-ol, a heterocyclic aromatic organic compound. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, makes Pyridin-4-ol-d5 a valuable tool in a variety of scientific applications. Its primary utility lies in its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The deuterium labeling provides a distinct mass difference, allowing for precise differentiation from its non-deuterated counterpart in complex biological matrices. Furthermore, the kinetic isotope effect observed upon deuteration can provide insights into reaction mechanisms and metabolic pathways, making it a subject of interest in pharmacokinetic and drug metabolism studies[1].
Chemical Properties and Structure
The chemical and physical properties of Pyridin-4-ol-d5 are summarized in the table below. It is important to note that some of the listed properties are predicted values, providing an estimation based on computational models.
| Property | Value | Source |
| Molecular Formula | C₅D₅NO | MedChemExpress, ChemBK |
| Molecular Weight | 100.13 g/mol | MedChemExpress, InvivoChem |
| CAS Number | 45503-33-1 | MedChemExpress, ChemBK |
| Appearance | Solid at room temperature | InvivoChem |
| Melting Point | 150-151 °C (for non-deuterated form) | ChemBK |
| Boiling Point | 380.6 ± 0.0 °C at 760 mmHg (Predicted) | InvivoChem |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | InvivoChem |
| Flash Point | 182.3 ± 20.4 °C (Predicted) | InvivoChem |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C (Predicted) | InvivoChem |
| Refractive Index | 1.560 (Predicted) | InvivoChem |
| LogP | -1.3 (Predicted) | InvivoChem |
| SMILES | [2H]C1=C(C([2H])=C([2H])N=C1[2H])O[2H] | MedChemExpress |
| InChI Key | GCNTZFIIOFTKIY-HXRFYODMSA-N | InvivoChem |
Molecular Structure and Tautomerism
Pyridin-4-ol-d5 exists in a tautomeric equilibrium with its keto form, Pyridin-4(1H)-one-d5. This equilibrium is a critical aspect of its chemistry, with the relative stability of the two tautomers being dependent on the physical state and the solvent[2][3][4]. In the gas phase, the enol form (Pyridin-4-ol-d5) is generally favored. However, in solution and in the solid state, the more polar keto form (Pyridin-4(1H)-one-d5) is typically more stable, particularly in polar solvents, due to intermolecular hydrogen bonding[2][5]. The presence of both tautomers can be observed spectroscopically, for instance, as multiple spots on a Thin Layer Chromatography (TLC) plate or as duplicate signals in NMR spectra[2].
Caption: Chemical structure of Pyridin-4-ol-d5.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of Pyridin-4-ol-d5 are not extensively documented in publicly available literature. However, general methodologies for the synthesis of the parent compound and for the analysis of deuterated molecules provide a strong foundation for researchers.
Synthesis
The synthesis of Pyridin-4-ol-d5 would likely involve a deuteration step on a pre-existing pyridine ring or the use of deuterated starting materials in a de novo synthesis.
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General Synthesis of 4-Hydroxypyridine: A common method for the synthesis of 4-hydroxypyridine involves the hydroxylation of a pyridine derivative. One documented procedure utilizes pyridine-4-boronic acid as a starting material. The general steps are as follows[6]:
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A mixture of pyridine-4-boronic acid, a copper(II) sulfate pentahydrate catalyst, and an additive such as ethyl acetate is prepared in a solvent like methanol.
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The reaction mixture is heated with continuous stirring.
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The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the mixture is washed to remove unreacted starting materials and by-products.
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The crude product is then purified, typically by column chromatography.
To synthesize the deuterated analog, one might start with deuterated pyridine-4-boronic acid or perform the reaction in a deuterated solvent and with a deuterium source.
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-
Deuteration of Pyridine: A general method for the deuteration of pyridine involves a palladium-catalyzed hydrogen/deuterium exchange reaction between pyridine vapor and heavy water (D₂O). This method could potentially be adapted for the synthesis of Pyridin-4-ol-d5 or its precursors.
Analytical Characterization
Standard analytical techniques are employed to confirm the identity, purity, and isotopic enrichment of Pyridin-4-ol-d5.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The absence or significant reduction of proton signals corresponding to the pyridine ring and the hydroxyl group would confirm successful deuteration. Residual proton signals can be used to quantify the isotopic enrichment.
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²H (Deuterium) NMR: The presence of deuterium signals at chemical shifts corresponding to the pyridine ring and hydroxyl positions would directly confirm the incorporation of deuterium.
-
¹³C NMR: The carbon spectrum would show characteristic shifts for the pyridine ring, with coupling to deuterium atoms potentially observable.
A general protocol for acquiring a standard 1D ¹H NMR spectrum would involve[7]:
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Dissolving a small amount of the sample in a suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).
-
Transferring the solution to an NMR tube.
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Placing the tube in the NMR spectrometer and ensuring thermal equilibrium.
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Tuning and matching the probe, followed by lock optimization and shimming.
-
Calibrating the pulse width.
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Acquiring the spectrum using a standard pulse sequence with an appropriate number of scans and a suitable relaxation delay.
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-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and isotopic distribution of Pyridin-4-ol-d5. The mass spectrum will show a molecular ion peak at m/z 100, corresponding to the fully deuterated species. The relative intensities of peaks at lower masses (m/z 99, 98, etc.) can be used to determine the degree of isotopic enrichment. Electrospray ionization (ESI) is a suitable technique for analyzing this compound[8].
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The C-D and O-D stretching vibrations will appear at lower frequencies compared to the corresponding C-H and O-H vibrations in the non-deuterated compound, providing further evidence of deuteration[9].
Biological Activity and Metabolism
While Pyridin-4-ol-d5 is primarily used as an analytical standard, the biological activities of its non-deuterated counterpart and related structures are of interest to researchers in drug discovery and development.
Catabolism of 4-Hydroxypyridine
Research on Arthrobacter sp. has elucidated a catabolic pathway for 4-hydroxypyridine[10]. The bacterium can utilize 4-hydroxypyridine as a sole source of carbon and energy. The degradation pathway involves the following key steps[10]:
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Hydroxylation: 4-hydroxypyridine is first hydroxylated to 3,4-dihydroxypyridine by a flavin-dependent monooxygenase.
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Ring Cleavage: The resulting 3,4-dihydroxypyridine undergoes oxidative ring opening, catalyzed by an amidohydrolase, to form 3-(N-formyl)-formiminopyruvate.
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Further Conversion: This intermediate is then converted to 3-formylpyruvate by a hydrolase.
Caption: Catabolic pathway of 4-hydroxypyridine.
Biological Activities of Related Compounds
Derivatives of 4-hydroxypyridone have been shown to exhibit a range of biological activities:
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Antimicrobial and Cytotoxic Activities: Certain 4-hydroxy-2-pyridone alkaloids isolated from fungi have demonstrated broad-spectrum cytotoxicity against various cancer cell lines and selective activity against bacteria such as S. aureus[11].
-
Enzyme Inhibition: Some militarinone-inspired 4-hydroxypyridones have been identified as selective ATP-competitive inhibitors of the stress pathway kinase MAP4K4, suggesting potential therapeutic applications in neurological diseases[12].
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Pharmaceutical Intermediates: 4-Hydroxypyridine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics, antivirals, and cardiovascular drugs[13].
Conclusion
Pyridin-4-ol-d5 is a specialized chemical tool with significant applications in analytical chemistry, particularly in mass spectrometry- and NMR-based quantitative studies. Its value stems from the stable isotopic label, which allows for its use as an internal standard and as a probe in metabolic and pharmacokinetic research. While detailed experimental protocols for its synthesis and analysis are not widely published, established methods for the synthesis of pyridines and the analysis of deuterated compounds provide a solid framework for its use. The biological activities of related 4-hydroxypyridine and pyridone derivatives highlight the potential for this chemical scaffold in drug discovery, further underscoring the importance of tools like Pyridin-4-ol-d5 in advancing pharmaceutical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]
- 7. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 8. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 | Semantic Scholar [semanticscholar.org]
- 10. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
